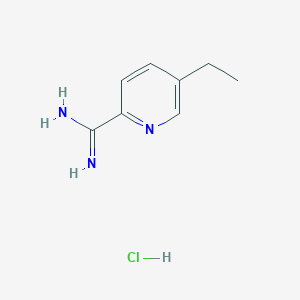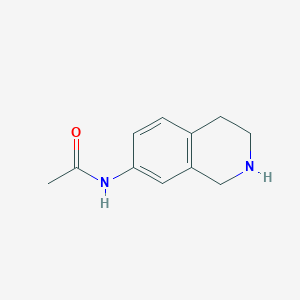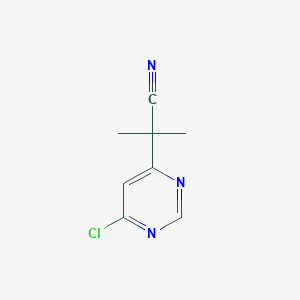
6-Amino-3-ethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-ethylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound features an amino group at the 6th position, an ethyl group at the 3rd position, and a carbonyl group at the 4th position of the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions to form the quinazolinone ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino or ethyl positions.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-ethylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Quinazolinone derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-3-ethylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The amino and ethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The carbonyl group at the 4th position may also play a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the ethyl group at the 3rd position.
3-Ethylquinazolin-4(3H)-one: Lacks the amino group at the 6th position.
Quinazolin-4(3H)-one: Lacks both the amino and ethyl groups.
Uniqueness
6-Amino-3-ethylquinazolin-4(3H)-one is unique due to the presence of both the amino and ethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
873850-10-3 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
6-amino-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2,11H2,1H3 |
InChI-Schlüssel |
NVDSESSQTFBPIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)




![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)




![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)


